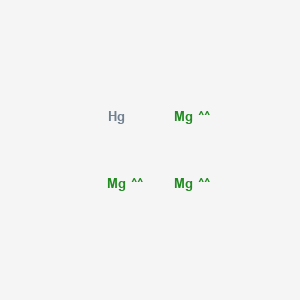
Magnesium--mercury (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–mercury (3/1) is a compound formed by the combination of magnesium and mercury in a 3:1 molar ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium–mercury (3/1) can be synthesized through the direct reaction of magnesium and mercury. The reaction typically involves heating magnesium and mercury together in a controlled environment to form the desired compound. The reaction conditions, such as temperature and pressure, need to be carefully controlled to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of magnesium–mercury (3/1) involves similar methods to those used in laboratory synthesis but on a larger scale. The process requires precise control of reaction conditions to ensure the purity and consistency of the final product. Industrial methods may also involve additional purification steps to remove any impurities that may be present.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium–mercury (3/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and mercury oxide.
Reduction: It can be reduced under certain conditions to yield elemental magnesium and mercury.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions
Common reagents used in reactions with magnesium–mercury (3/1) include oxidizing agents such as oxygen and reducing agents like hydrogen. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from reactions involving magnesium–mercury (3/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide and mercury oxide, while reduction reactions may produce elemental magnesium and mercury.
Wissenschaftliche Forschungsanwendungen
Magnesium–mercury (3/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Research is being conducted to explore the potential biological effects and applications of magnesium–mercury (3/1), including its use in studying cellular processes and interactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: Magnesium–mercury (3/1) is used in various industrial processes, including the production of other compounds and materials.
Wirkmechanismus
The mechanism of action of magnesium–mercury (3/1) involves its interaction with molecular targets and pathways within a given system. The compound can affect various biochemical processes, including enzyme activity and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to magnesium–mercury (3/1) include other magnesium-mercury alloys and compounds, such as magnesium–mercury (2/1) and magnesium–mercury (1/1). These compounds share some properties with magnesium–mercury (3/1) but differ in their specific ratios and resulting characteristics.
Uniqueness
Magnesium–mercury (3/1) is unique due to its specific molar ratio, which imparts distinct properties and potential applications. The compound’s unique characteristics make it suitable for specific research and industrial applications that may not be achievable with other magnesium-mercury compounds.
Eigenschaften
CAS-Nummer |
12055-31-1 |
|---|---|
Molekularformel |
HgMg3 |
Molekulargewicht |
273.51 g/mol |
InChI |
InChI=1S/Hg.3Mg |
InChI-Schlüssel |
WMKFZTQOTZUZJB-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Mg].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

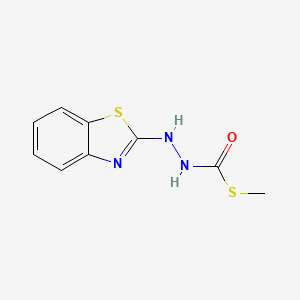
![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
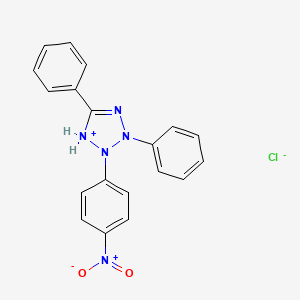


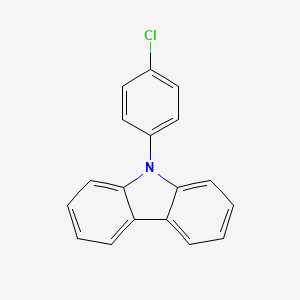
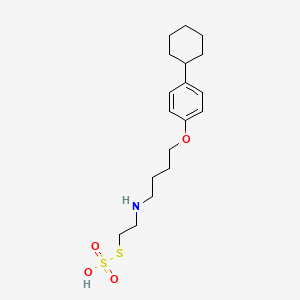
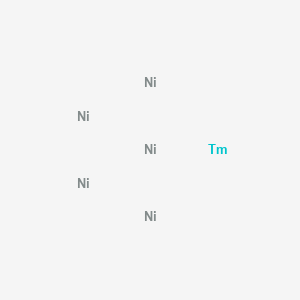
![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)
